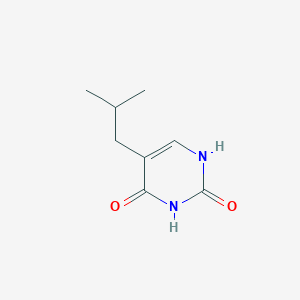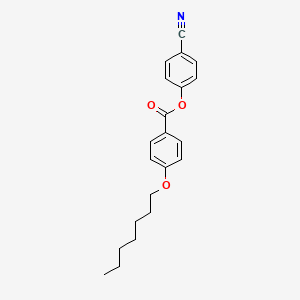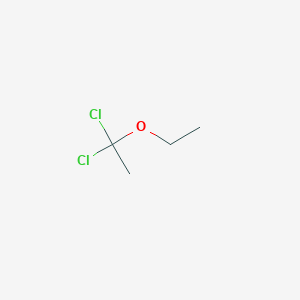
1,1-Dichloro-1-ethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-1-ethoxyethane is an organic compound with the molecular formula C4H8Cl2O. It is a member of the class of compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, this compound. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-ethoxyethane can be synthesized through the reaction of ethyl alcohol with chloroform in the presence of a base. The reaction typically involves the following steps:
Mixing: Ethyl alcohol and chloroform are mixed in a reaction vessel.
Addition of Base: A base such as sodium hydroxide is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through distillation or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1,1-Dichloro-1-ethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Major Products Formed
Substitution: Products may include ethers, alcohols, or other substituted compounds.
Oxidation: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of simpler hydrocarbons or alcohols.
科学的研究の応用
1,1-Dichloro-1-ethoxyethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated ethers on biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1-dichloro-1-ethoxyethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these molecules, affecting various cellular processes.
類似化合物との比較
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms on adjacent carbon atoms.
1,1-Dichloro-1-fluoroethane: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
1,1-Dichloro-1-ethoxyethane is unique due to the presence of both chlorine and ethoxy groups, which impart specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and applications.
特性
CAS番号 |
50966-31-9 |
|---|---|
分子式 |
C4H8Cl2O |
分子量 |
143.01 g/mol |
IUPAC名 |
1,1-dichloro-1-ethoxyethane |
InChI |
InChI=1S/C4H8Cl2O/c1-3-7-4(2,5)6/h3H2,1-2H3 |
InChIキー |
YPARLWWBCISWTI-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


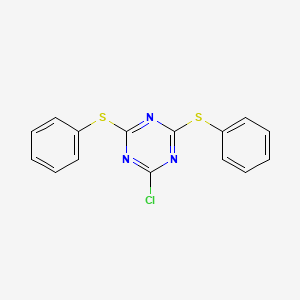
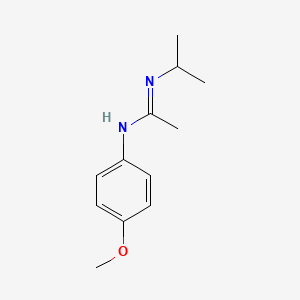

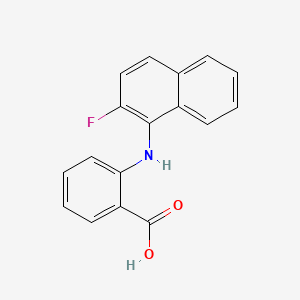
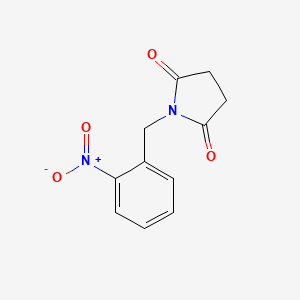
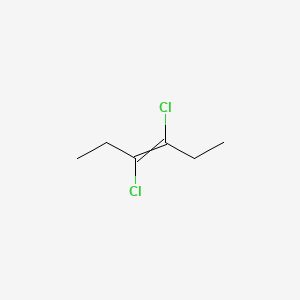

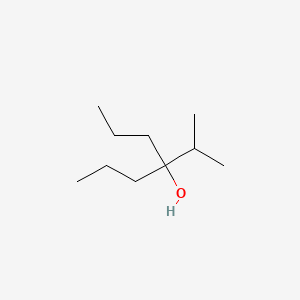
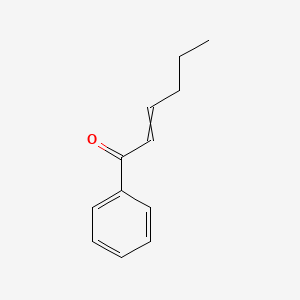
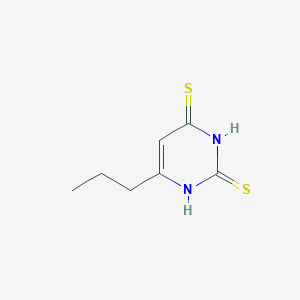
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)

